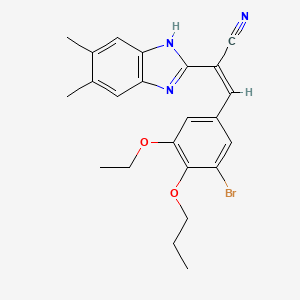
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole, commonly referred to as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a high quantum yield, high photostability, and a long fluorescence lifetime, making it an ideal candidate for various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of BODIPY is based on the fluorescence properties of the dye. BODIPY absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence emission can be detected and quantified, allowing for the measurement of various biological processes. Additionally, the fluorescence properties of BODIPY can be modulated by changes in the local environment, such as changes in pH, temperature, or the presence of specific molecules.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects, making it an ideal candidate for various biological applications. BODIPY has a low toxicity and has been shown to be non-cytotoxic at concentrations used in scientific research. Additionally, BODIPY has been shown to have minimal interference with biological processes, such as protein function and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BODIPY in lab experiments include its high quantum yield, high photostability, and long fluorescence lifetime. Additionally, BODIPY can be easily synthesized and modified to produce different derivatives with unique properties. However, the limitations of using BODIPY in lab experiments include its high cost and the need for specialized equipment to detect and quantify fluorescence emission.
Direcciones Futuras
There are many future directions for the use of BODIPY in scientific research. One potential area of research is the development of BODIPY-based sensors for the detection of specific molecules, such as neurotransmitters, hormones, and metabolites. Additionally, BODIPY could be used in the development of new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Finally, BODIPY could be used in the development of new therapeutics, such as targeted drug delivery and photodynamic therapy.
In conclusion, BODIPY is a versatile fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has been used in a wide range of applications, including fluorescence microscopy, bioimaging, and sensing. BODIPY has minimal biochemical and physiological effects, making it an ideal candidate for various biological applications. While there are limitations to using BODIPY in lab experiments, there are many future directions for the use of BODIPY in scientific research.
Métodos De Síntesis
BODIPY can be synthesized through a variety of methods, but the most common method involves the reaction of an arylamine with a diacid anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized to form the BODIPY core structure. The substitution of the arylamine and diacid anhydride can be varied to produce different BODIPY derivatives with unique properties.
Aplicaciones Científicas De Investigación
BODIPY has been used in a wide range of scientific research applications, including fluorescence microscopy, bioimaging, and sensing. BODIPY has been used as a fluorescent probe to detect various biological molecules, such as proteins, nucleic acids, and lipids. BODIPY has also been used to study cellular processes, such as endocytosis, exocytosis, and membrane trafficking. Additionally, BODIPY has been used in drug discovery and development, as it can be used to monitor drug uptake, distribution, and metabolism.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-4-2-3-5-12(10)16-17-15(18-21-16)11-6-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYKZMALWUNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)

![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)